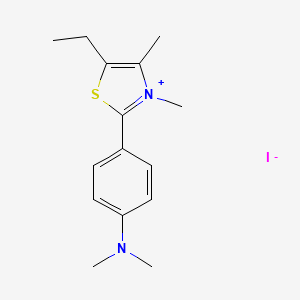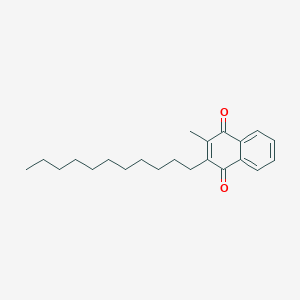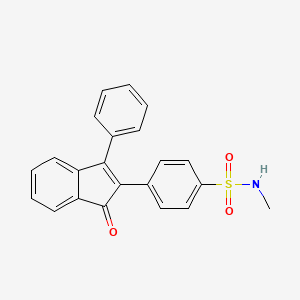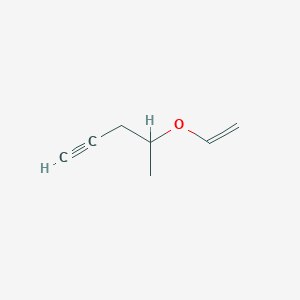
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide is an organic compound with a complex structure that includes a thiazolium ring, an ethyl group, and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide typically involves a multi-step process. One common method includes the reaction of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-thiazolium chloride with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolium compounds.
Scientific Research Applications
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties.
Poly [2-(dimethylamino)ethyl methacrylate]: Used in drug delivery systems and antimicrobial applications.
Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide stands out due to its unique combination of a thiazolium ring and dimethylamino phenyl group, which imparts distinct chemical reactivity and potential for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
21241-68-9 |
|---|---|
Molecular Formula |
C15H21IN2S |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-(5-ethyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C15H21N2S.HI/c1-6-14-11(2)17(5)15(18-14)12-7-9-13(10-8-12)16(3)4;/h7-10H,6H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
DANVIHPKWFBTPE-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 3-[(phenylimino)methyl]-](/img/structure/B14714276.png)

![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)



![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)


![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)


